Undecylprodigiosin is classified as a secondary metabolite and a member of the prodiginine class. It is characterized by its red color and is part of a larger category of compounds known for their diverse biological activities, including antibiotic properties.
The biosynthesis of undecylprodigiosin involves a complex gene cluster within the producing Streptomyces species. The key steps in its synthesis include:
The molecular structure of undecylprodigiosin can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) have been utilized to elucidate its structure, confirming the presence of specific functional groups and confirming its identity as a prodiginine derivative .
Undecylprodigiosin participates in various chemical reactions typical of secondary metabolites:
The mechanism of action for undecylprodigiosin primarily involves its interaction with microbial cells:
Undecylprodigiosin exhibits several notable physical and chemical properties:
Undecylprodigiosin has several significant applications across various fields:
The biosynthesis of undecylprodigiosin is directed by the red gene cluster, spanning approximately 31.6 kb in Streptomyces coelicolor A3(2). This cluster comprises 23 genes encoding enzymes for precursor synthesis, assembly, modification, and regulation [5] [9]. Key components include:
Marine Streptomyces sp. BSE6.1 harbors an analogous red cluster with 11 secondary metabolite biosynthetic gene clusters, including type I PKS genes for undecylprodigiosin production [2] [8]. The cluster's conservation across Streptomyces highlights its evolutionary significance.
Table 1: Core Genes in the Undecylprodigiosin Biosynthetic Cluster
Gene | Function | Enzyme Class |
---|---|---|
redD | Pathway-specific transcriptional activator | SARP regulator |
redL | Bipyrrole synthesis | NRPS |
redP | Undecyl chain elongation | Type I PKS |
redH | Condensation of MBC and 2-undecylpyrrole | Condensation enzyme |
redG | Oxidative carbocyclization | Rieske oxygenase |
redZ | Response regulator | Two-component system |
Biosynthesis initiates with the convergent assembly of two precursors: 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC) and 2-undecylpyrrole (2-UP). RedH catalyzes the condensation of MBC and 2-UP to form linear undecylprodigiosin [1] [7]. This intermediate undergoes oxidative carbocyclization via the Rieske oxygenase RedG, forming a 10-membered carbocycle to yield streptorubin B [1] [10].
RedG's catalytic mechanism involves:
Rieske oxygenases exhibit remarkable catalytic plasticity. RedG and its homolog McpG (75% sequence similarity) catalyze divergent carbocyclizations of the same undecylprodigiosin substrate [1]:
Structural analyses reveal that subtle active-site variations dictate regio- and stereoselectivity:
Table 2: Comparative Activities of Rieske Oxygenases in Prodiginine Biosynthesis
Enzyme | Product | Carbocycle Size | Stereochemistry | Key Structural Features |
---|---|---|---|---|
RedG | Streptorubin B | 10-membered | R | Compact active site; conserved His/Asp |
McpG | Metacycloprodigiosin | 12-membered | S | Expanded cavity; Glu substitution |
Substrate-enzyme interactions critically govern carbocycle formation:
In Streptomyces sp. MBK6, mutations in the regulatory protein MbkZ alter substrate binding, shifting stereoselectivity and enabling metacycloprodigiosin production [3]. This adaptability underscores how minor genetic changes can drive functional innovation.
Undecylprodigiosin biosynthesis is embedded in multilevel regulatory circuits:
In marine Streptomyces sp. BSE6.1, osmotic stress (2–7% NaCl tolerance) further modulates cluster expression, suggesting niche-specific adaptations [2] [8].
Table 3: Regulatory Systems Controlling Undecylprodigiosin Biosynthesis
Regulator Type | Factor | Signal | Mechanism |
---|---|---|---|
Pathway-specific | RedD | Cluster autoinduction? | Binds red promoters; SARP activation |
Global | DasR | N-Acetylglucosamine | Derepression of antibiotic clusters |
PhoP/PhoR | Phosphate limitation | Two-component system activation | |
ppGpp | Amino acid starvation | RelA-mediated stringent response | |
Ecological | Microbial cues | Dead yeast/myxobacterial | Unknown diffusible molecules |
Concluding Remarks
Undecylprodigiosin biosynthesis exemplifies nature's sophisticated engineering of enzymatic assembly lines. The red cluster integrates polyketide and non-ribosomal peptide logic with Rieske oxygenase-mediated cyclizations, all governed by hierarchical regulatory networks. Future efforts to exploit this machinery—including engineering RedG/McpG chimeras or manipulating CSR expression—promise access to novel prodiginines with enhanced bioactivities.
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